tert-Butylmagnesium Chloride: A Comprehensive Technical Guide for Synthetic Applications
tert-Butylmagnesium Chloride: A Comprehensive Technical Guide for Synthetic Applications
Abstract
tert-Butylmagnesium chloride ((CH₃)₃CMgCl) is a pivotal Grignard reagent in the field of organic chemistry, prized for its utility in forming carbon-carbon bonds and as a potent, non-nucleophilic base.[1][2] Its significant steric hindrance, conferred by the tert-butyl group, dictates its unique reactivity profile, enabling highly selective transformations. This technical guide provides an in-depth overview of the chemical and physical properties of tert-butylmagnesium chloride, detailed experimental protocols for its handling and key reactions, and a summary of its diverse applications in modern synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Core Chemical and Physical Properties
tert-Butylmagnesium chloride is an organomagnesium compound that is highly reactive and sensitive to both air and moisture.[1][3][4] It is typically available as a solution in ethereal solvents such as diethyl ether (DEE) or tetrahydrofuran (B95107) (THF).[1][5] The compound exists in a complex equilibrium, known as the Schlenk equilibrium, between the monomeric tert-butylmagnesium chloride, the dimeric species, and di-tert-butylmagnesium.[6]
Quantitative Data Summary
The physical and chemical properties of tert-butylmagnesium chloride are summarized in the table below. It is important to note that many of these properties are dependent on the solvent in which the reagent is dissolved.
| Property | Value | Citations |
| Molecular Formula | C₄H₉ClMg | [1][3] |
| Molecular Weight | 116.87 g/mol | [3][7] |
| CAS Number | 677-22-5 | [1][3] |
| Appearance | Clear, colorless to light yellow, or grey-brown solution/liquid. | [1][3] |
| Density | ~0.931 g/mL at 25 °C (for 1.0 M solution in THF) ~0.828 g/mL at 25 °C (for 2.0 M solution in DEE) | [3][8] |
| Melting Point | -108 °C (for solution in Tetrahydrofuran) | [3] |
| Boiling Point | 34 °F (Flash Point) | [3] |
| Solubility | Soluble in diethyl ether and tetrahydrofuran (THF). Miscible with alcohol and water (reacts violently). | [1][3][5][9] |
| Stability | Highly sensitive to air and moisture.[3][4] | [3][4] |
| Storage Temperature | 2-8°C is recommended.[3] Storage below 25°C may lead to the formation of crystalline magnesium salts. | [3][10] |
Reactivity and Synthetic Utility
As a Grignard reagent, tert-butylmagnesium chloride serves as a powerful nucleophile and a strong base. Its bulky nature often leads to unique selectivity compared to less sterically demanding Grignard reagents.
General Reactivity Profile
-
Nucleophilic Addition: It readily adds to a variety of electrophilic centers, most notably carbonyl groups in aldehydes, ketones, and esters.[11]
-
Strong Base: Due to its significant basicity, it can deprotonate a wide range of substrates, including those with acidic protons like water, alcohols, and terminal alkynes.
-
Steric Influence: The tert-butyl group's steric bulk is a defining feature of its reactivity, influencing the regioselectivity and stereoselectivity of its reactions.
Key Reactions and Mechanisms
The addition of tert-butylmagnesium chloride to ketones and aldehydes is a fundamental method for the synthesis of tertiary and secondary alcohols, respectively. The reaction proceeds via nucleophilic attack of the carbanionic tert-butyl group on the electrophilic carbonyl carbon.
Caption: Reaction of tert-Butylmagnesium chloride with a ketone.
The reaction with esters typically results in the formation of tertiary alcohols, with the addition of two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent.
Caption: Reaction of tert-Butylmagnesium chloride with an ester.
Experimental Protocols
The successful use of tert-butylmagnesium chloride is critically dependent on rigorous anhydrous and anaerobic techniques.
Handling and Storage
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere, such as dry nitrogen or argon, using Schlenk line techniques or a glovebox.[1]
-
Anhydrous Conditions: Glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use. Solvents must be anhydrous.
-
Storage: The reagent should be stored in a tightly sealed container, under an inert atmosphere, and at the recommended temperature of 2-8°C to minimize degradation.[3] If solids precipitate upon storage, the container can be gently warmed to redissolve them.[10][12]
General Protocol for a Grignard Reaction with a Ketone
This protocol provides a general workflow for the addition of tert-butylmagnesium chloride to a ketone.
Caption: Experimental workflow for a Grignard reaction.
Applications in Synthesis
The unique properties of tert-butylmagnesium chloride have led to its use in a variety of synthetic applications.
-
Copper-Catalyzed Cross-Coupling: It is employed as a reagent in copper-catalyzed cross-coupling reactions with primary alkyl halides.[3][9]
-
Synthesis of Chiral Intermediates: It is used in the preparation of important chiral intermediates, for example, in the synthesis of phosphorus-containing compounds.[13]
-
Formation of Sterically Hindered Alcohols: Its primary application is the synthesis of secondary and tertiary alcohols with a sterically demanding tert-butyl group.
-
As a Non-Nucleophilic Base: The related di-tert-butylmagnesium, which can be formed from the Grignard reagent, is a highly effective, non-nucleophilic base for the deprotonation of ketones to form silyl (B83357) enol ethers.[2]
Safety and Hazard Information
tert-Butylmagnesium chloride is a hazardous substance that must be handled with extreme care.
-
Flammability: It is highly flammable and may catch fire spontaneously if exposed to air.[7][14] It reacts with water to release flammable gases which can ignite spontaneously.[7][14]
-
Corrosivity: It causes severe skin burns and eye damage.[7]
-
Incompatible Materials: It reacts violently with water, acids, bases, and alcohols.[4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves, must be worn at all times. All work should be conducted in a chemical fume hood.[4]
Conclusion
tert-Butylmagnesium chloride remains an indispensable tool in the arsenal (B13267) of the synthetic organic chemist. Its distinct reactivity, governed by the steric bulk of the tert-butyl group, allows for a range of transformations that are difficult to achieve with other organometallic reagents. A thorough understanding of its properties, coupled with meticulous experimental technique, is essential for its safe and effective use in the laboratory. This guide has provided a foundational overview to aid researchers and professionals in harnessing the full potential of this versatile reagent.
References
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- 2. researchgate.net [researchgate.net]
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- 7. tert-Butylmagnesium chloride | C4H9ClMg | CID 2724198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-Butylmagnesium chloride 1.0M tetrahydrofuran 677-22-5 [sigmaaldrich.com]
- 9. TERT-BUTYLMAGNESIUM CHLORIDE | 677-22-5 [chemicalbook.com]
- 10. tert-Butylmagnesium chloride 1.0M tetrahydrofuran 677-22-5 [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tert-Butylmagnesium Chloride | 677-22-5 | TCI AMERICA [tcichemicals.com]
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